4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
Description
The compound 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide (CAS: 478078-63-6) is a pyrrole-2-carboxamide derivative characterized by a 4-fluorobenzoyl group at the pyrrole 4-position and a 2-thienylmethyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₇H₁₃FN₂O₂S, with a molar mass of 328.36 g/mol . The thienylmethyl moiety introduces sulfur-containing heterocyclic character, which may affect solubility and biological activity.
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c18-13-5-3-11(4-6-13)16(21)12-8-15(19-9-12)17(22)20-10-14-2-1-7-23-14/h1-9,19H,10H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROBTDSBFEKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction, where the pyrrole ring reacts with a thienylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thienylmethyl halide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Material Science: Use in the development of organic semiconductors or other advanced materials.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through hydrophobic interactions, while the thienylmethyl group could contribute to specificity. The pyrrole ring may facilitate electronic interactions with the target.
Comparison with Similar Compounds
Substituent Variations in Pyrrole-2-Carboxamides
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzoyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxybenzoyl group in CAS 478259-38-0 (electron-donating). Fluorine’s electronegativity may enhance metabolic stability compared to methoxy or aliphatic chains .
Heterocyclic Substituents :
- Thienylmethyl (target compound) vs. furylmethyl (CAS 1017437-76-1): Thiophene’s sulfur atom increases lipophilicity (logP) compared to furan’s oxygen, affecting membrane permeability .
- Imidazolylpropyl (CAS 439111-52-1) introduces a basic nitrogen center, which may improve water solubility via protonation at physiological pH .
Aromatic vs. Aliphatic Chains :
- The butyryl group in CAS 1017437-76-1 is flexible and hydrophobic, while rigid aromatic substituents (e.g., fluorobenzoyl) may enhance π-π stacking interactions in biological targets .
Biological Activity
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound notable for its unique structural features, which include a pyrrole ring, a fluorobenzoyl group, and a thienylmethyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 328.36 g/mol. The compound exhibits a solid physical form with a purity exceeding 90% .
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN2O2S |
| Molecular Weight | 328.36 g/mol |
| Purity | >90% |
| IUPAC Name | 4-(4-fluorobenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzoyl group enhances hydrophobic interactions, potentially increasing binding affinity, while the thienylmethyl group may contribute to the specificity of these interactions. The pyrrole ring can facilitate electronic interactions with targets, making it an effective pharmacophore .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its applicability in treating infections.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar pyrrole derivatives. For instance:
- Antitumor Activity : A study demonstrated that pyrrole derivatives can induce apoptosis in human cancer cells by activating caspase pathways .
- Antimicrobial Efficacy : Research highlighted that compounds with similar structures exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
